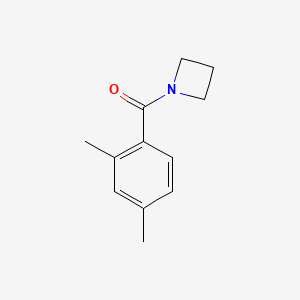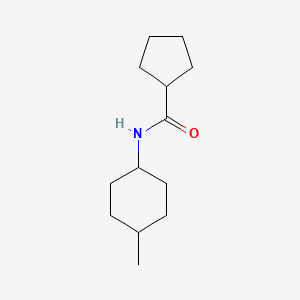
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as AMPEA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential as a modulator of glutamate receptors.
Mecanismo De Acción
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone enhances the activity of AMPA receptors by binding to a specific site on the receptor known as the allosteric modulatory site. This binding results in an increase in the opening of the ion channel, which leads to an increase in the flow of ions into the cell. This increased flow of ions results in an enhancement of the electrical signaling in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is thought to underlie learning and memory. This compound has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, this compound has been shown to be highly selective for AMPA receptors, which reduces the risk of off-target effects. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the long-term effects of this compound on cognitive function and memory. Additionally, this compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases, and future research could focus on its efficacy in preclinical models of these diseases.
Métodos De Síntesis
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized using a variety of methods, including the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxybenzene in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone has been the subject of scientific research due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in learning and memory. This compound has been shown to enhance the activity of AMPA receptors, which are a subtype of glutamate receptors. This enhancement of AMPA receptor activity can lead to improved cognitive function and memory.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-7-9-17(10-8-16)15(19)11-13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIMPDRFVLXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)